molecular formula C10H13NO2 B6590094 methyl 2-methyl-4-(methylamino)benzoate CAS No. 819851-97-3

methyl 2-methyl-4-(methylamino)benzoate

Cat. No.: B6590094
CAS No.: 819851-97-3
M. Wt: 179.2
InChI Key:
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Description

Methyl 2-methyl-4-(methylamino)benzoate is an organic compound with the molecular formula C₁₀H₁₄N₂O₂ It is a derivative of benzoic acid and contains a methylamino group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methyl-4-aminobenzoic acid as the starting material.

  • Reaction Steps: The amino group on the benzene ring is first methylated using methyl iodide in the presence of a base such as triethylamine. This forms the methylamino group.

  • Final Step: The carboxylic acid group is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid, resulting in the formation of this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in a batch process where the reaction conditions are carefully controlled to ensure high yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Amines and alcohols are common reduction products.

  • Substitution Products: Halogenated derivatives of the benzene ring are often formed.

Scientific Research Applications

Chemistry: Methyl 2-methyl-4-(methylamino)benzoate is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the study of reaction mechanisms and kinetics.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-methyl-4-(methylamino)benzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Methyl 4-aminobenzoate (Methyl p-aminobenzoate): This compound is structurally similar but lacks the methyl group at the 2-position.

  • Methyl 2-methyl-4-aminobenzoate: This compound has a similar structure but with a different position of the amino group.

Uniqueness: Methyl 2-methyl-4-(methylamino)benzoate is unique due to the presence of both a methylamino group and a methyl group on the benzene ring, which can influence its reactivity and biological activity.

Properties

CAS No.

819851-97-3

Molecular Formula

C10H13NO2

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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